(S)-3-(1-amino-2,2,2-trifluoroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(1-amino-2,2,2-trifluoroethyl)aniline is an organic compound characterized by the presence of an amino group attached to a trifluoroethyl group, which is further connected to an aniline ring. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-amino-2,2,2-trifluoroethyl)aniline typically involves the reaction of an appropriate aniline derivative with a trifluoroethylating agent. One common method includes the use of trifluoroethylamine as a starting material, which undergoes a nucleophilic substitution reaction with a halogenated aniline compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-amino-2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
(S)-3-(1-amino-2,2,2-trifluoroethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-3-(1-amino-2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or other fields.
Comparison with Similar Compounds
Similar Compounds
®-4-(1-Amino-2,2,2-trifluoroethyl)aniline: This compound has a similar structure but differs in the position of the amino group on the aniline ring.
(S)-2-(1-Amino-2,2,2-trifluoroethyl)benzonitrile: Another related compound with a nitrile group instead of an aniline ring.
Uniqueness
(S)-3-(1-amino-2,2,2-trifluoroethyl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C8H9F3N2 |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
3-[(1S)-1-amino-2,2,2-trifluoroethyl]aniline |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7(13)5-2-1-3-6(12)4-5/h1-4,7H,12-13H2/t7-/m0/s1 |
InChI Key |
GZGINCNYZAQOMU-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)N)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.